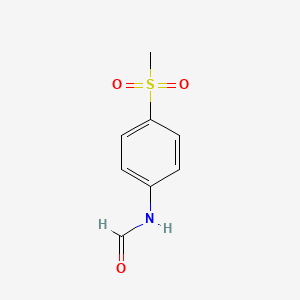

N-(4-methylsulfonylphenyl)formamide

Description

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-13(11,12)8-4-2-7(3-5-8)9-6-10/h2-6H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUDCMFVEMKOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 4-(Methylthio)aniline

The most reliable route to 4-(methylsulfonyl)aniline involves the oxidation of 4-(methylthio)aniline. This method leverages robust oxidizing agents such as Oxone (potassium peroxymonosulfate) or hydrogen peroxide (H₂O₂).

In a representative procedure, 4-(methylthio)aniline is dissolved in a mixture of acetone and water, followed by gradual addition of Oxone at 0–5°C. The reaction is stirred for 4–6 hours at room temperature, yielding 4-(methylsulfonyl)aniline with >90% purity. This approach avoids over-oxidation and preserves the aromatic amine functionality. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) have also been explored but require stringent temperature control to prevent side reactions.

Sulfonylation of Aniline Derivatives

Direct sulfonylation of aniline with methylsulfonyl chloride presents challenges due to the electrophilic nature of the reagent and the need for regioselective substitution. However, under Friedel-Crafts conditions using aluminum chloride (AlCl₃) as a catalyst, sulfonylation at the para position can be achieved. The reaction proceeds in dichloromethane at −10°C, yielding 4-(methylsulfonyl)aniline in moderate yields (60–70%). This method is less favored industrially due to the handling of corrosive reagents and lower efficiency compared to oxidation routes.

Formylation of 4-(Methylsulfonyl)aniline

Traditional Formic Acid Condensation

The simplest formylation method involves refluxing 4-(methylsulfonyl)aniline with excess formic acid (HCOOH) at 100–110°C for 3–5 hours. This direct condensation achieves yields of 75–85% and requires no catalysts. For example, a 1:5 molar ratio of amine to formic acid under solvent-free conditions produces N-(4-methylsulfonylphenyl)formamide with minimal byproducts. The crude product is purified via recrystallization from ethanol/water mixtures, yielding >95% purity.

Catalytic Formylation with SiO₂-H₃PO₄

Silica-supported phosphoric acid (SiO₂-H₃PO₄) enhances formylation efficiency by activating formic acid through hydrogen bonding. In a typical protocol, 4-(methylsulfonyl)aniline and formic acid (1:3 molar ratio) are mixed with 10 wt% SiO₂-H₃PO₄ and heated at 90°C for 1 hour. This method achieves near-quantitative yields (94–96%) and is scalable to multi-kilogram batches. The catalyst is recyclable for up to five cycles without significant loss in activity.

Ruthenium-Catalyzed Oxidative Formylation

A novel approach employs ruthenium complexes (e.g., [Ru(p-cymene)Cl₂]₂) with hydrogen peroxide (H₂O₂) as an oxidant. The reaction proceeds at room temperature in methanol, converting 4-(methylsulfonyl)aniline to its formamide derivative in 80–85% yield. Mechanistic studies suggest that the Ru catalyst facilitates β-hydride elimination from methanol, generating formaldehyde in situ, which subsequently reacts with the amine. This method is ideal for substrates sensitive to high temperatures.

Comparative Analysis of Preparation Methods

Table 1: Oxidation Methods for 4-(Methylsulfonyl)aniline Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(4-methylsulfonylphenyl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored as a potential drug candidate due to its ability to inhibit certain enzymes or pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylsulfonylphenyl)formamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Substituent Effects on Phenylformamide Derivatives

| Compound Name | Substituent(s) on Phenyl Ring | Key Functional Groups | Electron Effects |

|---|---|---|---|

| N-(4-Methylsulfonylphenyl)formamide | -SO₂CH₃ (para) | Formamide, Sulfonyl | Strong electron-withdrawing |

| N-(4-Methylphenyl)formamide | -CH₃ (para) | Formamide, Methyl | Electron-donating |

| N-(4-Hydroxyphenyl)formamide | -OH (para) | Formamide, Hydroxyl | Electron-withdrawing (resonance) |

| N-(4-Fluorophenyl)formamide | -F (para) | Formamide, Fluoro | Electron-withdrawing (inductive) |

| N-(4-Formamidophenyl)formamide | -NHCHO (para) | Dual Formamide | Electron-withdrawing (amide) |

Key Observations :

- The methylsulfonyl group (-SO₂CH₃) is a stronger electron-withdrawing group compared to methyl (-CH₃) or hydroxyl (-OH), significantly reducing electron density on the phenyl ring. This enhances the acidity of the formamide N-H bond and influences hydrogen-bonding interactions .

- N-(4-Formamidophenyl)formamide (CAS: 6262-22-2) exhibits dual formamide groups, leading to extensive hydrogen bonding and a higher melting point (211°C) compared to monosubstituted analogs .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

Key Observations :

- The methylsulfonyl group likely reduces solubility in non-polar solvents (e.g., n-hexane) due to increased polarity, similar to sulfonamide derivatives in and .

- N-(4-Formamidophenyl)formamide ’s high melting point underscores the impact of hydrogen bonding from multiple amide groups .

Q & A

Q. What are the common synthetic routes for preparing N-(4-methylsulfonylphenyl)formamide?

Methodological Answer:

- Formylation of amines : React 4-methylsulfonylaniline with formic acid derivatives (e.g., formic acetic anhydride) under reflux conditions.

- Reductive formylation : Utilize CO₂ reduction agents like NaBH(OAc)₃ under atmospheric pressure, as demonstrated for analogous N-arylformamides, achieving yields >80% .

- Optimized cyclization : Apply Vilsmeier reactions (e.g., POCl₃/DMF systems) for intermediates, as shown in the synthesis of N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide with 82.6% yield .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include δ ~8.2–8.5 ppm (formyl proton) and δ ~160–165 ppm (carbonyl carbon). Substituent effects from the methylsulfonyl group are evident in splitting patterns .

- HRMS : Confirm molecular ion ([M+H]⁺) with precision (±0.001 Da). For example, N-(4-methoxyphenyl)formamide shows [M+H]⁺ at m/z 152.0811 .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement, as applied to N-(4-methylphenyl)formamide (R-factor = 0.046) .

Q. How is the purity of this compound assessed in research settings?

Methodological Answer:

- HPLC/GC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Relative response factors (RRF) calibrate impurity limits (e.g., ≤0.1% for individual impurities) .

- Melting point analysis : Compare observed ranges (e.g., 81–83°C for N-(4-hydroxyphenyl)formamide) to literature values .

- Elemental analysis : Validate C/H/N/S ratios (±0.3% deviation) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- High-resolution data : Collect datasets at low temperature (e.g., 153 K) to minimize thermal motion artifacts .

- Twinning analysis : Use SHELXD for structure solution and SHELXL for refinement, addressing pseudo-symmetry in sulfonamide derivatives .

- Validation tools : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry or disorder .

Q. What strategies optimize the yield of this compound during synthesis?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate formylation kinetics.

- Purification : Employ recrystallization from n-hexane/CCl₄ mixtures or column chromatography (silica gel, EtOAc/hexane) .

- Reaction monitoring : Use in situ FTIR to track formyl group incorporation (C=O stretch ~1680 cm⁻¹) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Simulate electrophilic aromatic substitution (EAS) at the para position using Gaussian09 with B3LYP/6-311+G(d,p).

- Molecular docking : Map interactions with enzymes (e.g., carbonic anhydrase) to design inhibitors, leveraging sulfonamide pharmacophores .

- NIST data : Cross-reference thermodynamic properties (ΔHf, logP) from experimental databases .

Q. What are the challenges in analyzing trace impurities in this compound?

Methodological Answer:

- LC-MS/MS : Detect sub-ppm impurities (e.g., N-methyl byproducts) using MRM transitions.

- Spike recovery tests : Validate method accuracy (±5%) with spiked standards, as outlined in pharmacopeial guidelines .

- Degradation studies : Expose samples to heat/light and monitor stability-indicating parameters .

Q. How does the methylsulfonyl group influence the electronic properties of this compound?

Methodological Answer:

- Electron-withdrawing effect : The -SO₂CH₃ group decreases electron density on the phenyl ring, directing EAS to meta/para positions.

- NMR shifts : Deshield adjacent protons (e.g., δ ~7.8 ppm for aromatic Hs) due to inductive effects .

- X-ray charge density maps : Quantify polarization using multipole refinement in programs like XD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.